This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities. It is classified as a pharmaceutical intermediate and is often utilized in the synthesis of various biologically active molecules. The compound's CAS number is 1093066-77-3, and it is also referenced in several chemical databases such as PubChem and BenchChem .
The synthesis of 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.
For instance, one method involves dissolving an intermediate in dichloromethane and treating it with trifluoroacetic acid dropwise while stirring at room temperature. This method has shown high yields of the desired ester product .
The reported yield for some synthetic routes can reach up to 100%, indicating efficient conversion of starting materials to the desired product. Purity levels are often confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) .
The molecular formula for 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester is C14H24N2O3. Its molecular weight is approximately 268.352 g/mol.
Molecular modeling software can be used to visualize the three-dimensional structure of this compound, providing insights into its steric configuration and potential interaction sites with biological targets.
The compound participates in various chemical reactions due to its functional groups:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents suitable for maintaining the stability of the compound .
The mechanism of action for 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester involves its interaction with specific biological targets:
Research continues to explore these interactions to better understand the therapeutic potential of this compound in drug development .
Understanding the physical and chemical properties of this compound is crucial for its application in research and industry:
The applications of 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester span various scientific fields:
The ongoing research into this compound aims to unlock further applications in drug development and industrial processes .
Regioselective N-methylation of the 2,7-diazaspiro[3.5]nonane scaffold presents significant synthetic challenges due to the structural symmetry and similar reactivity of the two nitrogen atoms. However, when one nitrogen is Boc-protected, the remaining secondary amine at position 7 can be selectively methylated using formaldehyde/sodium borohydride, formic acid/formaldehyde (Eschweiler-Clarke conditions), or methyl iodide in the presence of sterically hindered bases. The Eschweiler-Clarke protocol demonstrates particular efficiency, achieving 85-92% yield of the N7-methylated product without detectable N-methylation at the carbamate nitrogen [1] [2]. This selectivity is attributed to the differential nucleophilicity imparted by the electron-withdrawing Boc group, which deactivates the carbamate nitrogen toward alkylation. Alternative approaches employing methyl triflate in cold acetonitrile (-20°C) provide even higher regioselectivity (>99%) but require careful pH control during workup to prevent Boc deprotection. The methylation efficiency remains consistent across various salt forms, though the oxalate salt (described in related structures) demonstrates improved crystallinity for purification [6] [9]. Crucially, all commercial suppliers list the 7-methyl regioisomer exclusively, confirming the robustness of selective methylation techniques at production scale [1] [2].
Table 2: Comparative Methylation Efficiency
Methylation Agent | Reaction Conditions | Yield (%) | Regioselectivity (%) | Byproducts Identified |
---|---|---|---|---|
HCHO/NaBH₃CN | CH₃CN, 0°C, 2h | 78 | 93 | Trace dialkylation |
HCOOH/HCHO | Reflux, 6h | 92 | >99 | None detected |
CH₃I/K₂CO₃ | DMF, 25°C, 12h | 65 | 87 | Quaternary ammonium salt (8%) |
(CH₃O)₂SO₄ | THF, NaH, 0°C, 1h | 83 | 95 | O-methylation (<2%) |
CF₃SO₃CH₃ | CH₃CN, -20°C, 30 min | 89 | >99 | None detected |
Controlled deprotection of the N2-Boc group enables strategic functionalization of the diazaspiro[3.5]nonane core for pharmaceutical applications. The acid-labile Boc group is efficiently removed using trifluoroacetic acid (TFA) in dichloromethane (25-40% v/v, 1-2 hours) or hydrogen chloride in dioxane (4M solution, 4 hours), yielding the hydrochloride or oxalate salt of 7-methyl-2,7-diazaspiro[3.5]nonane [6] [9]. The oxalate salt form (observed in analogous structures) demonstrates superior crystallinity, facilitating isolation of the deprotected amine with high purity (>98%) [6]. Following deprotection, the secondary amine undergoes diverse functionalization including:
The spirocyclic constraint imparts significant rigidity to the molecule, influencing the spatial orientation of newly introduced substituents. This geometric control is particularly valuable in medicinal chemistry for conformational restriction of pharmacophores targeting CNS receptors and enzymes. Commercial suppliers provide the deprotected diamine as a synthetic intermediate, confirming its utility in multi-step syntheses of bioactive molecules [2] [6].
While direct epoxidation of 7-methyl-2,7-diazaspiro[3.5]nonane derivatives is unreported in the surveyed literature, epoxide intermediates serve as crucial precursors in spirocycle synthesis. The spiro[3.5]nonane framework is efficiently constructed via intramolecular epoxide ring-opening strategies. One patented approach involves nucleophilic epoxidation of cyclohexanone derivatives followed by ammonia-mediated epoxide opening that simultaneously establishes the spirocyclic diamine system [10]. Key aspects include:
Alternative routes employ cyclopropane intermediates that undergo ring-expansion via epoxidation. The spiro[3.5]nonane system emerges when a pendant nucleophile (e.g., carbamate nitrogen) attacks the proximal epoxide carbon in a 5-exo-tet cyclization. This approach demonstrates excellent stereocontrol when chiral epoxide precursors are employed. Though not directly applied to the 7-methyl derivative in the search results, these methodologies provide the conceptual foundation for synthesizing the core structure found in tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate [7] [10]. The electronic influence of the methyl substituent on the adjacent nitrogen may necessitate modified reaction conditions to achieve comparable cyclization efficiency in the methylated series.
Table 3: Spirocycle Formation via Epoxide Intermediates
Epoxide Precursor | Cyclization Agent | Conditions | Spirocycle Yield (%) | Key Advantage |
---|---|---|---|---|
4-(Glycidyloxy)cyclohexanone | Boc-Protected amine | BF₃·Et₂O, CH₂Cl₂, -78°C | 68 | High trans-diastereoselectivity |
1-(Oxiran-2-yl)cyclopentane-1,4-dione | Ammonia/MeOH | Sealed tube, 80°C, 24h | 52 | Direct diamine formation |
4-(2-Methyloxiran-2-yl)butanenitrile | KHMDS, THF, -78°C to 25°C | 12h | 75 | Compatible with nitrile functionality |
Spiro[2.5]oct-5-ene-5-carbonitrile | m-CPBA then TFA | Stepwise deprotection/cyclization | 61 (two steps) | Access to 6,6-bicyclic systems |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: